Narazaciclib

Description

This compound is an orally bioavailable inhibitor of NUAK family SNF1-like kinase 1 (AMPK-related protein kinase 5; ARK5), and the cyclin-dependent kinases 4 (CDK4) and 6 (CDK6), with potential antineoplastic activity. Upon oral administration,this compound specifically binds to and inhibits ARK5, which interferes with the activation of ARK5-mediated signal transduction pathways and reduces cell proliferation in cancer cells that overexpress ARK5. In addition, ON 123300 inhibits CDK4 and 6 and prevents the phosphorylation of retinoblastoma (Rb) protein in early G1. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, which causes G1 phase cell cycle arrest, suppresses DNA synthesis and inhibits cancer cell growth. ARK5, a member of the AMP-activated protein kinase (AMPK) family, is associated with tumor growth and invasion. Overexpression of CDK4/6, which is seen in certain types of cancer, causes cell cycle deregulation.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

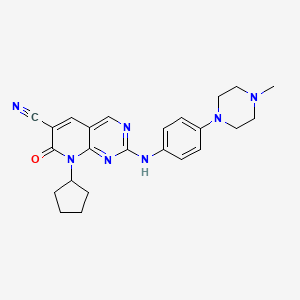

a protein kinase inhibitor; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-29-10-12-30(13-11-29)20-8-6-19(7-9-20)27-24-26-16-18-14-17(15-25)23(32)31(22(18)28-24)21-4-2-3-5-21/h6-9,14,16,21H,2-5,10-13H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADOZMZXXRBXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)C5CCCC5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357470-29-1 | |

| Record name | ON-123300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357470291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NARAZACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8RO3296G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Narazaciclib: A Multi-Kinase Inhibitor Targeting Core Cancer Cell Proliferation and Survival Pathways

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Narazaciclib (also known as ON-123300 or HX301) is an orally bioavailable, clinical-stage multi-kinase inhibitor demonstrating potent anti-neoplastic activity across a range of preclinical cancer models.[1][2] This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its engagement with key signaling pathways that regulate cell cycle progression, survival, and metabolism. Through a differentiated inhibitory profile that extends beyond the primary targets of approved CDK4/6 inhibitors, this compound presents a promising therapeutic strategy, particularly in contexts of treatment resistance.[3] This document provides a comprehensive overview of its molecular targets, the downstream cellular consequences of target inhibition, and detailed methodologies for the key experiments cited in its preclinical evaluation.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its anti-cancer effects through the inhibition of several key kinases involved in cell cycle control and oncogenic signaling.[4] Unlike first-generation CDK4/6 inhibitors, this compound's activity extends to other critical targets, suggesting a broader and potentially more durable anti-tumor response.[3]

Inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

The primary mechanism of action of this compound is the potent and specific inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] In many cancers, the CDK4/6-cyclin D complex is hyperactive, leading to the phosphorylation of the retinoblastoma tumor suppressor protein (Rb).[5] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[2][5]

By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[1][2] This action sequesters E2F, thereby blocking the G1-S phase transition and inducing cell cycle arrest in the G1 phase.[2] This cytostatic effect is a hallmark of CDK4/6 inhibitors and forms the basis of this compound's anti-proliferative activity.

Inhibition of NUAK Family SNF1-Like Kinase 1 (NUAK1/ARK5)

This compound is also a potent inhibitor of NUAK1, also known as ARK5, a member of the AMP-activated protein kinase (AMPK) family.[1][2][6] NUAK1 is implicated in tumor growth, invasion, and cell survival, particularly under conditions of metabolic stress like nutrient starvation.[7][8][9] It is known to be a downstream effector of the pro-survival Akt signaling pathway.[9] Inhibition of NUAK1 by this compound interferes with these survival pathways, potentially leading to apoptosis and a reduction in the cancer cell's ability to adapt to metabolic challenges.[1]

Inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R)

This compound demonstrates potent inhibitory activity against CSF1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.[10][11] Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment and often contribute to tumor progression, angiogenesis, and suppression of the anti-tumor immune response.[12][13] By inhibiting CSF1R, this compound has the potential to modulate the tumor microenvironment by depleting or reprogramming TAMs, thereby enhancing anti-tumor immunity.[14]

Inhibition of c-Kit

c-Kit is a receptor tyrosine kinase that, when activated by its ligand stem cell factor (SCF), triggers signaling cascades involved in cell survival, proliferation, and differentiation.[15] Dysregulation of c-Kit signaling is a known driver in several cancers.[15] this compound's inhibitory activity against c-Kit further contributes to its broad anti-proliferative profile.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against its primary and secondary targets has been quantified and compared to other approved CDK4/6 inhibitors. This data highlights its differentiated profile.

| Kinase Target | This compound IC50 (nM) | Abemaciclib IC50 (nM) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Reference |

| CDK4 | 3.9 | - | - | - | [16] |

| CDK6 | 9.82 | - | - | - | [16] |

| ARK5 (NUAK1) | 5 | - | - | - | [16] |

| CSF1R | 0.285 | - | - | - | [11] |

| c-Kit | - | - | - | - | |

| PDGFRβ | 26 | - | - | - | [16] |

| FGFR1 | 26 | - | - | - | [16] |

| RET | 9.2 | - | - | - | [16] |

| FYN | 11 | - | - | - | [16] |

| GSK3β | 374 | 13 | - | - | [17] |

| CDK4/cyclinD1 Binding | This compound Kd (nM) | Abemaciclib Kd (nM) | Palbociclib Kd (nM) | Ribociclib Kd (nM) | Reference |

| Kd Value | 0.18 | 0.08 | 0.75 | 1.3 | [17][18] |

Cellular Consequences of this compound Treatment

The multi-targeted inhibitory profile of this compound translates into a range of anti-cancer effects at the cellular level.

-

Cell Cycle Arrest: As a potent CDK4/6 inhibitor, this compound induces a robust G1 phase cell cycle arrest.[2] Some studies also indicate an induction of G2 arrest.

-

Induction of Apoptosis and Senescence: Beyond cytostatic effects, this compound has been shown to induce apoptosis and senescence in cancer cells, contributing to a more profound and durable anti-tumor response.[4]

-

Metabolic Reprogramming: In the context of ibrutinib-resistant mantle cell lymphoma, this compound has been observed to revert the metabolic reprogramming that characterizes drug resistance.[19]

-

Modulation of the Immune Microenvironment: Through CSF1R inhibition, this compound has the potential to reduce the population of tumor-promoting macrophages.[14] Additionally, it has been shown to enhance the expression of CCL5 and CXCL10, and reduce PD-L1 protein levels, suggesting a role in promoting anti-tumor immunity.[4][18]

-

Synergistic Activity: this compound has demonstrated synergistic anti-tumor activity when combined with other targeted agents, such as the BTK inhibitor ibrutinib, in both sensitive and resistant cell lines.[3][19][20]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: this compound's inhibition of the CDK4/6-Rb pathway, leading to G1 cell cycle arrest.

Caption: Overview of this compound's multi-kinase inhibitory profile and downstream cellular effects.

Experimental Workflow Diagram

Caption: A typical preclinical workflow for evaluating a multi-kinase inhibitor like this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experimental assays used in the preclinical characterization of this compound. Specific details may vary based on the cell line and experimental conditions.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.[19]

-

Plate Cells: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 72 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[2]

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[10]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

-

Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Flow Cytometry for Cell Cycle Analysis (FACS)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound or vehicle control for the desired duration.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

-

Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.[21][22]

-

Staining:

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24]

Western Blotting for Phosphorylated Proteins (e.g., pRb)

This method is used to detect specific proteins and their phosphorylation status in a cell lysate.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[1]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-pRb or anti-total Rb) overnight at 4°C.[25]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1] The intensity of the bands corresponds to the amount of the target protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the engagement of a drug with its target protein in a cellular context based on ligand-induced thermal stabilization.[26][27][28]

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heat Challenge: Heat the treated cells across a range of temperatures.[27] The binding of this compound to its target kinases is expected to increase their thermal stability.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[26]

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.[26]

-

Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding and target engagement.

Inferred Kinase Activity (INKA) Analysis

INKA is a computational pipeline that integrates phosphoproteomic data to infer the activity of specific kinases.[29][30][31][32][33]

-

Phosphoproteomic Analysis: Treat cells with this compound and perform quantitative mass spectrometry-based phosphoproteomics to identify and quantify changes in protein phosphorylation across the proteome.

-

Data Integration: The INKA pipeline integrates multiple lines of evidence:

-

Kinase Activity Scoring: The algorithm combines this information to generate an "INKA score" for each kinase, providing a ranked list of kinases with altered activity in response to this compound treatment.[31] This allows for a global view of the signaling pathways affected by the drug.

Conclusion

This compound is a differentiated, multi-kinase inhibitor with a potent and broad mechanism of action that goes beyond simple cell cycle arrest. Its ability to target CDK4/6, NUAK1, CSF1R, c-Kit, and other oncogenic kinases results in a multi-pronged attack on cancer cell proliferation, survival, and metabolism.[4] The preclinical data, supported by a range of robust experimental methodologies, demonstrates its potential to overcome resistance to existing therapies and modulate the tumor microenvironment. The ongoing clinical evaluation of this compound will be critical in translating these promising preclinical findings into tangible benefits for cancer patients.[1][34]

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. OUH - Protocols [ous-research.no]

- 3. promega.com [promega.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NUAK1 - Wikipedia [en.wikipedia.org]

- 7. ARK5 enhances cell survival associated with mitochondrial morphological dynamics from fusion to fission in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis | Biomedical Research and Therapy [bmrat.org]

- 9. NUAK1 (ARK5) Is Associated with Poor Prognosis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ch.promega.com [ch.promega.com]

- 11. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CSF-1R Inhibitor Development: Current Clinical Status | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ascopubs.org [ascopubs.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 20. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. wp.uthscsa.edu [wp.uthscsa.edu]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 25. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 26. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. CETSA [cetsa.org]

- 29. INKA, an integrative data analysis pipeline for phosphoproteomic inference of active kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. INKA, an integrative data analysis pipeline for phosphoproteomic inference of active kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. iris.unito.it [iris.unito.it]

- 33. embopress.org [embopress.org]

- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide on Narazaciclib: A Dual CDK4/6 and ARK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narazaciclib (also known as ON123300 or HX301) is an orally bioavailable, multi-kinase inhibitor with potent activity against Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and AMP-activated protein kinase (AMPK)-related protein kinase 5 (ARK5).[1][2] This dual inhibitory action offers a novel therapeutic strategy in oncology by targeting two distinct pathways involved in cell cycle progression and cancer cell survival. This technical guide provides a comprehensive overview of the core preclinical and early clinical data on this compound, detailed experimental methodologies, and a visual representation of the relevant signaling pathways.

Introduction

The deregulation of cell cycle control is a hallmark of cancer. CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle.[3][4] In many cancers, hyperactivation of the CDK4/6 pathway, often through cyclin D amplification, leads to uncontrolled cell proliferation.[5] ARK5 (also known as NUAK1) is a member of the AMPK family of serine/threonine kinases and has been implicated in tumor growth, metastasis, and survival under hypoxic conditions.[6][7][8] By simultaneously inhibiting both CDK4/6 and ARK5, this compound presents a multi-pronged attack on cancer cell proliferation and survival mechanisms.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| CDK4 | 3.9 | [9] |

| CDK6 | 0.53 - 9.82 | [9][10] |

| ARK5 (NUAK1) | 5.0 | [9] |

| CSF1R | ~0.285 | [10] |

| FLT3 | ~19.77 | [10] |

| PDGFRβ | 26 | [9] |

| FGFR1 | 26 | [9] |

| RET | 9.2 | [9] |

| FYN | 11 | [9] |

| GSK3β | 374 | [11][12] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Mantle Cell Lymphoma (MCL) cell lines (mean) | Mantle Cell Lymphoma | 3.61 ± 2.1 | [13] |

| Various AML cell lines | Acute Myeloid Leukemia | < 1.5 (in a subset) | [10] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Dosage (Oral) | Tmax (hours) | T1/2 (hours) | AUC (h*ng/mL) | Cmax (ng/mL) | Reference |

| 30 mg/kg | ~1-2 | ~1.9-2.8 | - | - | [10][14] |

| 100 mg/kg | ~1-2 | ~1.9-2.8 | ~2000 (estimated equivalent to 160-200 mg/d in humans) | - | [10][14] |

Tmax: Time to reach maximum plasma concentration. T1/2: Elimination half-life. AUC: Area under the curve (a measure of total drug exposure). Cmax: Maximum plasma concentration.

Table 4: Early Clinical Trial Information

| Phase | Status | Indications | Key Findings | Reference |

| Phase I | Recruiting | Advanced Solid Tumors | Doses up to 160mg were tolerable. DLTs observed at 200mg. Some patients achieved stable disease. | [15][16] |

| Phase II | Recruiting | Endometrial Cancer, Glioblastoma, Glioma | - | [2] |

| - | Investigational | Relapsed/Refractory Multiple Myeloma | - | [1][17] |

DLT: Dose-Limiting Toxicity

Signaling Pathways

The dual inhibition of CDK4/6 and ARK5 by this compound targets two critical pathways in cancer progression.

CDK4/6 Signaling Pathway

The CDK4/6 pathway is central to the regulation of the cell cycle. In response to mitogenic signals, cyclin D proteins accumulate and bind to CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor.[3] E2F then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell division.[3][4]

Caption: CDK4/6 Signaling Pathway and Inhibition by this compound.

ARK5 (NUAK1) Signaling Pathway

ARK5 is activated downstream of several key signaling pathways, including the PI3K/Akt pathway.[6][18] Activated ARK5 is implicated in promoting cell survival, invasion, and metastasis.[6][8][18] It can be activated through phosphorylation by Akt at Ser600 or by LKB1 at Thr211.[7] ARK5 has been shown to be involved in the mTOR signaling pathway and epithelial-mesenchymal transition (EMT).[6][18]

Caption: ARK5 (NUAK1) Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are synthesized from standard procedures and information available in the public domain.[19][20][21][22][23][24][25][26][27][28][29][30]

In Vitro Kinase Activity Assay

This protocol is designed to determine the IC50 value of this compound against target kinases.

Materials:

-

Recombinant human kinases (CDK4/CyclinD1, CDK6/CyclinD1, ARK5)

-

Kinase-specific substrate (e.g., Rb protein for CDK4/6, a generic peptide substrate like RBER-CHKtide for ARK5)

-

This compound (dissolved in DMSO)

-

ATP ([γ-32P]ATP for radiometric assay or cold ATP for fluorescent/luminescent assay)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

96-well or 384-well plates

-

Plate reader (scintillation counter, fluorometer, or luminometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a microplate, add the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Detection:

-

Radiometric Assay: Wash the membrane to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescent/Luminescent Assay: Measure the fluorescent or luminescent signal, which is proportional to the amount of ADP produced (and thus kinase activity), using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, XTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Addition of Reagent: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for the time specified by the reagent protocol (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT).

-

Measurement: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT/XTT) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.

Western Blotting

This technique is used to detect changes in the levels and phosphorylation status of proteins in the CDK4/6 and ARK5 signaling pathways following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-p-Akt, anti-Akt, anti-ARK5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein levels. Use a loading control (e.g., GAPDH) to normalize the data.

Experimental Workflow

The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel kinase inhibitor like this compound.

Caption: Conceptual Preclinical Experimental Workflow for this compound.

Conclusion

This compound is a promising multi-kinase inhibitor that targets the clinically validated CDK4/6 pathway and the emerging cancer target ARK5. The preclinical data demonstrate its potent inhibitory activity and anti-proliferative effects in various cancer models. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients with advanced cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation into its therapeutic potential.

References

- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis | Biomedical Research and Therapy [bmrat.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of ARK5 in cancer and other diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound’s kinase inhibitory activity is differentiated from approved CDK4/6 inhibitors in preclinical models. - ASCO [asco.org]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ascopubs.org [ascopubs.org]

- 16. ascopubs.org [ascopubs.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis | Biomedical Research and Therapy [bmrat.org]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. researchgate.net [researchgate.net]

- 23. Cell Proliferation Assay | Kyinno Bio [kyinno.com]

- 24. pubcompare.ai [pubcompare.ai]

- 25. CST | Cell Signaling Technology [cellsignal.com]

- 26. Western Blotting Protocol Video | Cell Signaling Technology [awsprod-cellsignal.com]

- 27. youtube.com [youtube.com]

- 28. ARK5 enhances cell survival associated with mitochondrial morphological dynamics from fusion to fission in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. reactionbiology.com [reactionbiology.com]

- 30. In vitro kinase assay [protocols.io]

Narazaciclib: A Technical Guide to its Impact on Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narazaciclib (formerly ON-123300) is an orally bioavailable, multi-kinase inhibitor demonstrating significant potential in preclinical and clinical settings for the treatment of various cancers. Its primary mechanism of action involves the dual inhibition of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), alongside the novel target AMP-activated protein kinase family member 5 (ARK5), also known as NUAK1. This multi-targeted approach allows this compound to disrupt key signaling pathways that drive cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the signal transduction pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signal Transduction Pathways Modulated by this compound

This compound exerts its anti-neoplastic effects by primarily targeting two critical signaling cascades: the CDK4/6-Rb pathway, a cornerstone of cell cycle regulation, and the less-explored ARK5 signaling pathway, which is implicated in tumor growth and invasion.

The CDK4/6-Retinoblastoma (Rb) Pathway

The CDK4/6-Rb pathway is a central regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division.

Mechanism of Action:

This compound is a potent inhibitor of both CDK4 and CDK6.[1][2] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][3] In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA synthesis and progression into the S phase. This induced G1 cell cycle arrest is a primary mechanism of this compound's anti-proliferative activity.[1][3]

Visualization of the CDK4/6-Rb Pathway Inhibition by this compound:

The ARK5 (NUAK1) Signaling Pathway

ARK5 is a member of the AMP-activated protein kinase (AMPK) family and is increasingly recognized for its role in cancer cell survival, invasion, and metabolic adaptation, particularly under conditions of cellular stress.

Mechanism of Action:

This compound is a potent inhibitor of ARK5.[1][2] The inhibition of ARK5 by this compound interferes with downstream signaling cascades that promote tumor progression. Preclinical studies suggest that ARK5 depletion leads to the inhibition of the mTOR and MYC pathways, which are critical for cell growth and proliferation. Furthermore, loss of ARK5 activity has been shown to induce apoptosis and cell cycle arrest. Interestingly, ARK5 inhibition can also lead to the activation of AMPK and SIRT1, key regulators of cellular energy homeostasis, which may contribute to the complex anti-tumor effects of this compound.

Visualization of the ARK5 Signaling Pathway and its Inhibition by this compound:

Quantitative Analysis of this compound's Kinase Inhibition

The potency of this compound against its primary and secondary kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below.

| Target Kinase | IC50 (nM) | Kd (nM) | Reference |

| CDK4 | 3.9 | 0.18 | [4] |

| CDK6 | 9.82 | - | [4] |

| ARK5 (NUAK1) | 5 | - | [4] |

| PDGFRβ | 26 | - | [4] |

| FGFR1 | 26 | - | [4] |

| RET | 9.2 | - | [4] |

| FYN | 11 | - | [4] |

| CSF1R | - | - | [5] |

| c-Kit | - | - | [5] |

Note: IC50 and Kd values can vary depending on the specific assay conditions. The data presented here are compiled from publicly available preclinical data.

Impact on Downstream Signaling: Akt and Erk Phosphorylation

Preclinical studies have demonstrated that this compound can induce a dose-dependent suppression of the phosphorylation of Akt and Erk in brain tumors.[4] This suggests a broader impact on key survival and proliferation pathways beyond its primary targets. The inhibition of Akt and Erk phosphorylation may result from off-target effects on upstream kinases or through indirect feedback mechanisms initiated by the primary inhibition of CDK4/6 and ARK5.

Visualization of Experimental Workflow for Assessing Pathway Modulation:

References

A Technical Guide to Narazaciclib-Induced G1 Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narazaciclib (also known as ON123300 or HX301) is a second-generation, orally bioavailable multi-kinase inhibitor demonstrating significant potential in oncology.[1][2] A primary mechanism of its antineoplastic activity is the induction of G1 phase cell cycle arrest, primarily through the potent inhibition of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[2] This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and key experimental data related to this compound's effect on the cell cycle. Detailed protocols for essential validation experiments are also provided to guide researchers in the field.

Introduction to this compound

This compound is a novel small molecule inhibitor with high potency against several key kinases implicated in cancer cell proliferation and survival.[3] Its primary targets are CDK4 and CDK6, crucial regulators of the cell cycle's G1-S transition.[2] Beyond CDK4/6, this compound also exhibits inhibitory activity against other kinases such as ARK5 (NUAK1), CSF1R, and c-Kit at low nanomolar concentrations, contributing to its differentiated and enhanced efficacy profile compared to other approved CDK4/6 inhibitors.[4][5] Preclinical and ongoing clinical trials are evaluating its safety and efficacy in various malignancies, including mantle cell lymphoma (MCL), breast cancer, and other advanced solid tumors.[3][6][7][8] A hallmark of this compound's cellular activity is its ability to robustly induce G1 phase cell cycle arrest, thereby preventing cancer cell proliferation.[1][9]

Core Mechanism: Induction of G1 Cell Cycle Arrest

The progression of eukaryotic cells through the cell cycle is a tightly regulated process. The transition from the G1 (Gap 1) phase to the S (Synthesis) phase, where DNA replication occurs, is a critical checkpoint. Dysregulation of this checkpoint is a common feature of cancer.

The canonical pathway governing the G1-S transition involves the interaction of D-type cyclins with CDK4 and CDK6. This complex phosphorylates the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes necessary for S-phase entry. Upon phosphorylation by the Cyclin D-CDK4/6 complex, pRb releases E2F, allowing for the transcription of target genes and subsequent cell cycle progression.[10]

This compound exerts its cytostatic effect by directly inhibiting the kinase activity of CDK4 and CDK6.[2] This inhibition prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state.[2] Consequently, pRb remains bound to E2F, transcription of S-phase genes is suppressed, and the cell is arrested in the G1 phase.[1] Studies have shown that treatment with this compound leads to a predominant downregulation of E2F target genes.[1] This G1 blockade is further associated with the intracellular accumulation of CDK inhibitors like p21, p16, and phosphorylated p27.[1]

Quantitative Data Presentation

The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key data regarding its kinase inhibitory activity and its effects on cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against key target kinases. Lower values indicate greater potency.

| Kinase Target | IC50 (nM) | Reference |

| CDK4 | 3.9 | [11] |

| CDK6 | 9.82 | [11] |

| ARK5 (NUAK1) | 5 | [11] |

| CSF1R | 0.285 | [12] |

| FLT3 | 19.77 | [12] |

| PDGFRβ | 26 | [11] |

| FGFR1 | 26 | [11] |

| RET | 9.2 | [11] |

| FYN | 11 | [11] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

This table summarizes the anti-proliferative efficacy of this compound in various cancer cell lines.

| Cell Line Type | IC50 Value (µM) | Notes | Reference |

| Mantle Cell Lymphoma (MCL) | Mean: 3.61 ± 2.1 | Effective regardless of Ibrutinib sensitivity | [1][6] |

| M2-polarized Macrophages | 0.0725 | Demonstrates CSF1R inhibition in cells | [12] |

Table 3: Effect of this compound on Cell Cycle Distribution

Phenotypic analysis confirms that this compound treatment results in a significant blockade of the cell cycle in the G1 phase.[1][6]

| Cell Line | Treatment Condition | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| MCL Cells | This compound | Increased | Decreased | Decreased | [1][6] |

| JT/BCL-2 | BS-181 (CDK7i) | Increased | Not specified | Not specified | [13] |

(Note: Specific percentage values for this compound are often presented in graphical form in source literature; the table reflects the consistent, qualitative trend of G1 accumulation reported.)

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation and Viability Assay (IC50 Determination)

This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50%.

-

Cell Seeding: Plate cells in an opaque-walled 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

-

Viability Assessment (CellTiter-Glo® Method):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[14][15]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.[16][17]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

-

Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS.

-

Fixation: While vortexing gently, add the cell suspension dropwise into a tube containing 4 mL of ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]

Western Blotting for Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the CDK4/6-pRb pathway.[19][20]

-

Sample Preparation: Treat cells with this compound as described previously. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include those against phospho-Rb (Ser780/Ser795), total Rb, Cyclin D1, CDK4, CDK6, p21, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Conclusion

This compound is a potent multi-kinase inhibitor that effectively induces G1 phase cell cycle arrest in cancer cells. Its primary mechanism involves the direct inhibition of CDK4 and CDK6, leading to the sustained activity of the pRb tumor suppressor and the blockade of S-phase entry. This activity is supported by robust preclinical data, including low nanomolar IC50 values against its target kinases and clear phenotypic evidence of G1 arrest in treated cell lines. The experimental protocols detailed herein provide a framework for researchers to further investigate and validate the effects of this compound and other cell cycle inhibitors. The differentiated profile of this compound, with its activity against multiple oncogenic kinases, positions it as a promising therapeutic agent warranting continued clinical investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ascopubs.org [ascopubs.org]

- 6. library.ehaweb.org [library.ehaweb.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medical-xprt.com:443 [medical-xprt.com:443]

- 9. Onconova Therapeutics’ this compound ASH Poster Highlights [globenewswire.com]

- 10. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Models for Evaluating Narazaciclib Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preclinical models and methodologies used to assess the efficacy of Narazaciclib (also known as ON123300 or HX301), a multi-kinase inhibitor under investigation for various malignancies. We will delve into the specific in vitro and in vivo systems that have been instrumental in elucidating its mechanism of action, determining its anti-tumor activity, and predicting its clinical potential.

Introduction to this compound

This compound is an orally bioavailable, second-generation small molecule inhibitor targeting multiple kinases involved in cancer cell proliferation and survival.[1][2] Its primary targets include Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), NUAK family SNF1-like kinase 1 (NUAK1, also known as ARK5), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-Kit.[3][4] This multi-targeted profile is designed to enhance efficacy and potentially offer an improved safety profile compared to other CDK4/6 inhibitors.[3][5] By inhibiting these key proteins, this compound disrupts critical cell signaling pathways, leading to cell cycle arrest and tumor growth inhibition.[2][6] The drug is currently being evaluated in Phase I and II clinical trials for various cancers, including solid tumors, endometrial cancer, and multiple myeloma.[2][3][5]

Mechanism of Action: Targeting the Cell Cycle and Beyond

This compound's principal mechanism of action is the inhibition of CDK4 and CDK6. These kinases are crucial for the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor.[2][6] Phosphorylation of Rb by the Cyclin D-CDK4/6 complex releases E2F, allowing it to activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.[2][6] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintains E2F sequestration, and induces a G1 cell cycle arrest.[2][6]

Beyond CDK4/6, this compound's inhibition of other kinases like NUAK1, CSF1R, and c-Kit contributes to its broader anti-neoplastic activity and distinguishes it from other approved CDK4/6 inhibitors.[3][4] For instance, potent inhibition of CSF1R (IC50 of 0.285 nM) has been shown to inhibit macrophage proliferation and is being explored as a therapeutic strategy for Acute Myeloid Leukemia (AML).[7]

In Vitro Preclinical Models

A variety of in vitro models have been employed to characterize this compound's activity across different cancer types.

Cell-Based Proliferation and Efficacy

This compound has demonstrated potent anti-proliferative effects in a range of cancer cell lines, particularly in Mantle Cell Lymphoma (MCL) and breast cancer models.

Table 1: In Vitro Proliferation Inhibition by this compound

| Cell Line Type | Number of Cell Lines | Mean IC50 (72h) | Notes | Reference |

|---|

| Mantle Cell Lymphoma (MCL) | 10 | 3.61 ± 2.1 µM | Activity was independent of sensitivity to the BTK inhibitor ibrutinib. |[1] |

Kinase Inhibitory Profile

Comparative studies have benchmarked this compound against other FDA-approved CDK4/6 inhibitors, revealing a distinct kinase inhibition profile. While it shares potent CDK4/6 inhibition with abemaciclib, palbociclib, and ribociclib, it also targets other kinases at low nanomolar concentrations.[3]

Table 2: Comparative Kinase Affinity and IC50 Values

| Target | Parameter | This compound | Abemaciclib | Palbociclib | Ribociclib | Reference |

|---|---|---|---|---|---|---|

| CDK4/CyclinD1 | Kd (nM) | 0.18 | 0.08 | 0.75 | 1.3 | [3][5] |

| GSK3β | IC50 (nM) | 374 | 13 | - | - | [3] |

| CSF1R | IC50 (nM) | 0.285 | - | - | - |[7] |

Kd (dissociation constant) is a measure of binding affinity; a lower value indicates stronger binding.

Experimental Protocols for In Vitro Assays

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.

-

Cell Proliferation Assay (CellTiter-Glo®):

-

Cell Seeding: Cancer cell lines (e.g., a panel of 10 MCL cell lines) are seeded in 96-well plates and allowed to adhere overnight.[8]

-

Drug Treatment: Cells are treated with a dose range of this compound, other CDK4/6 inhibitors, or vehicle control for a specified period (e.g., 72 hours).[9]

-

Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]

-

-

Cell Cycle Analysis (FACS):

-

Treatment: Cells are treated with this compound or control for a set time (e.g., 24 hours).[9]

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) along with RNase to remove RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The resulting histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, demonstrating this compound's effect on cell cycle progression (e.g., a 20-35% increase in the G1 fraction).[9]

-

-

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA):

-

Cell Treatment: Intact cells (e.g., MDA-MB-231) are treated with this compound or a vehicle control.[4][5]

-

Heating: The treated cells or cell lysates are heated to a range of temperatures. Target engagement by the drug stabilizes the protein, increasing its melting temperature.

-

Protein Extraction: After heating, soluble proteins are separated from aggregated proteins by centrifugation.

-

Quantification (Mass Spectrometry): The abundance of specific proteins (e.g., CDK4, BUB1, CHEK1) in the soluble fraction is quantified using mass spectrometry (CETSA-MS).[3][5]

-

Analysis: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates direct binding of the drug to the target protein.[3]

-

In Vivo Preclinical Models

Animal models are essential for evaluating the systemic efficacy, pharmacokinetics (PK), and safety of this compound.

Xenograft and Syngeneic Models

-

Mantle Cell Lymphoma (MCL) Xenograft: The chicken embryo chorioallantoic membrane (CAM) model has been used to assess this compound's efficacy, both as a single agent and in combination therapies.[1] This immune-competent model allows for the evaluation of drug effects on tumor growth and infiltration.[8]

-

Acute Myeloid Leukemia (AML) Xenograft: A Ba/F3-ETV6-CSF1R xenograft model in NOD/SCID mice, where tumor growth is dependent on CSF1R activity, was used to evaluate the dose-dependent anti-tumor effects of this compound.[7]

-

Syngeneic Breast Cancer Model: An EMT-6 syngeneic breast cancer model was used to demonstrate that this compound acts synergistically with anti-PD1 immunotherapy.[5]

In Vivo Efficacy Data

This compound has shown significant tumor growth inhibition (TGI) in various in vivo models.

Table 3: Summary of In Vivo Efficacy of this compound

| Model Type | Cancer | Dosing | Outcome | Reference |

|---|---|---|---|---|

| CAM Xenograft | Mantle Cell Lymphoma | Not specified | 32% Tumor Growth Inhibition (TGI) as a single agent. | [9] |

| CAM Xenograft | Ibrutinib-resistant MCL | This compound + Ibrutinib | 65% reduction in tumor spreading; 50% reduction in bone marrow infiltration. | [1][10] |

| Ba/F3-ETV6-CSF1R Xenograft | Acute Myeloid Leukemia | 50 mg/kg (oral, daily) | 85.5% TGI | [7] |

| Ba/F3-ETV6-CSF1R Xenograft | Acute Myeloid Leukemia | 100 mg/kg (oral, daily) | 94.6% TGI | [7] |

| EMT-6 Syngeneic | Breast Cancer | Not specified | Significant synergy with anti-PD1 therapy. |[5] |

Experimental Protocols for In Vivo Studies

-

Xenograft Tumor Model Protocol (e.g., Ba/F3-ETV6-CSF1R):

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.[7]

-

Cell Implantation: A suspension of tumor cells (e.g., Ba/F3-ETV6-CSF1R) is injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into treatment groups (e.g., vehicle control, this compound 10 mg/kg, 50 mg/kg, 100 mg/kg). The drug is administered orally on a daily schedule.[7]

-

Tumor Measurement: Tumor volumes are measured twice weekly using calipers (Volume = 0.5 x Length x Width²).[7]

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated to determine efficacy. Animal body weights are monitored as a measure of toxicity.

-

-

Pharmacokinetic (PK) Studies:

-

Dosing: A single oral dose of this compound is administered to mice at various levels.[7]

-

Sample Collection: Plasma samples are collected at designated time points after administration.[7]

-

Analysis: The concentration of this compound in the plasma is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Parameter Calculation: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (half-life) are determined.[7]

-

Models for Combination Therapy and Resistance

A key area of preclinical research is overcoming drug resistance. This compound has been studied extensively in models of resistance to Bruton Tyrosine Kinase inhibitors (BTKi) like ibrutinib in Mantle Cell Lymphoma.

Overcoming BTKi Resistance in MCL

Studies show that this compound is effective in MCL cell lines regardless of their sensitivity to ibrutinib.[1] When combined with ibrutinib, this compound demonstrates significant synergistic anti-tumor activity in both BTKi-sensitive and BTKi-resistant cells.[1][9] This combination leads to an enhanced G1 phase blockade and reverts metabolic reprogramming that characterizes MCL refractoriness to BTKi therapy.[1] Specifically, in ibrutinib-refractory cells, the combination induced a metabolic switch from glycolysis to oxidative phosphorylation (OxPhos).[1][8]

Conclusion

The preclinical evaluation of this compound has utilized a comprehensive suite of in vitro and in vivo models. Cell-based assays have established its multi-kinase inhibitory profile and its potent effect on cell cycle arrest across various cancer types, including those resistant to other targeted therapies.[1][3] Animal models, from CAM assays to traditional xenografts, have confirmed its in vivo efficacy, dose-dependent anti-tumor activity, and potential for synergistic combinations with immunotherapy and other targeted agents.[5][7][10] These well-characterized preclinical models have been crucial in defining the drug's mechanism of action and providing a strong rationale for its ongoing clinical development.[7][11] The data generated from these systems will continue to guide future studies aimed at optimizing this compound's therapeutic potential.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. library.ehaweb.org [library.ehaweb.org]

- 11. This compound’s kinase inhibitory activity is differentiated from approved CDK4/6 inhibitors in preclinical models. - ASCO [asco.org]

The Pharmacodynamics of Narazaciclib: A Multi-Kinase Inhibitor for Solid Tumors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Narazaciclib (also known as ON-123300 or HX301) is an orally bioavailable, multi-targeted kinase inhibitor demonstrating significant potential in the treatment of various solid tumors.[1][2] Its primary mechanism of action involves the potent and selective inhibition of key cell cycle and oncogenic signaling kinases, including Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and NUAK family SNF1-like kinase 1 (ARK5).[3] Additionally, this compound exhibits inhibitory activity against other clinically relevant kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), FMS-like tyrosine kinase 3 (FLT3), and others, contributing to its broad anti-neoplastic profile.[4][5] This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, target engagement, and effects on cancer cells, supported by quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of multiple key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

-

Cell Cycle Regulation: By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][3] This action blocks the G1-S phase transition of the cell cycle, leading to G1 arrest and the suppression of DNA synthesis, ultimately inhibiting cancer cell growth.[1][3]

-

Oncogenic Signaling: this compound targets ARK5, a member of the AMP-activated protein kinase (AMPK) family, which is associated with tumor growth and invasion.[1][3] Inhibition of ARK5 interferes with its downstream signaling pathways, contributing to reduced cell proliferation.[1]

-

Tumor Microenvironment Modulation: Through the inhibition of CSF1R, this compound can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a crucial role in tumor progression, angiogenesis, and immunosuppression.[4]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases and its efficacy in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Kd (nM) | Assay Method |

| CDK4 | 3.9[6] | 0.18[7] | KINOMEscan[7] |

| CDK6 | 9.82[6] | - | - |

| ARK5 (NUAK1) | 5[6] | - | - |

| CSF1R | 0.285[4] | - | - |

| FLT3 | 19.77[4] | - | - |

| PDGFRβ | 26[6] | - | - |

| FGFR1 | 26[6] | - | - |

| RET | 9.2[6] | - | - |

| FYN | 11[6] | - | - |

| GSK3β | 374[1] | - | HotSpot[1] |

| CDK2/cyclinA | nM activity[1] | - | - |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Subset of AML cell lines | Acute Myeloid Leukemia | < 1.5[4] |

| Primary macrophages | - | 0.0725[4] |

| Ba/F3-FLT3-ITD | - | 0.09532[8] |

| Ba/F3-FLT3 (wild-type) | - | 0.3011[8] |

| Ba/F3 (parental) | - | 1.3497[8] |

| Ba/F3-KRASG12C | - | 0.48983[8] |

| Ba/F3-EGFRL718Q | - | 0.63283[8] |

Experimental Protocols

This section outlines the methodologies employed in the preclinical pharmacodynamic assessment of this compound.

In Vitro Kinase Inhibition Assays

-

HotSpot™ Kinase Assay: This platform is a radiometric assay that measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically involves incubating the kinase, a substrate (often a peptide), and radiolabeled ATP with the test compound. The amount of radioactivity incorporated into the substrate is then quantified to determine the level of kinase inhibition. For this compound, a panel of 370 kinases was screened using this method.[1]

-

KINOMEscan™: This is a binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The technology is based on a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and the dissociation constant (Kd) is determined.[7]

-

NanoBRET™ Kinase Assay: This is a live-cell assay that measures the engagement of a compound with a specific kinase target. The assay utilizes NanoLuc® luciferase fused to the kinase of interest and a fluorescent energy transfer probe that binds to the active site. Compound binding to the kinase displaces the probe, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[7]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

-

General Protocol:

-

Intact cells are treated with the test compound (this compound) or a vehicle control.

-

The cells are then heated to a specific temperature, causing protein denaturation and aggregation.

-

Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

-

The amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods.

-

-

This compound-Specific Application: CETSA was used to identify the direct and secondary targets of this compound in MDA-MB-231 breast cancer cells, both in cell lysates and intact cells. This analysis revealed engagement with targets such as BUB1, CHEK1, AURKA, GSK3α, and GSK3β.[7]

Integrative Inferred Kinase Activity (INKA) Analysis

INKA is a computational method used to infer the activity of kinases from phosphoproteomic data.

-

General Workflow:

-

Cells are treated with the drug of interest (this compound).

-

Proteins are extracted, digested, and phosphopeptides are enriched.

-

Phosphopeptides are analyzed by mass spectrometry to identify and quantify phosphorylation sites.

-

The INKA algorithm integrates this phosphoproteomic data with known kinase-substrate relationships to infer the activity of specific kinases.

-

-

Application to this compound: INKA analysis was performed to investigate the effect of this compound on signaling pathways, revealing unique deregulation of phosphorylation patterns compared to other CDK4/6 inhibitors.[1]

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

-

General Protocol:

-

Human tumor cells (cell lines or patient-derived xenografts) are implanted into immunocompromised mice (e.g., NOD/Scid).

-

Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral administration.

-

Tumor volume is measured regularly to assess the anti-tumor activity of the compound.

-

-

This compound Studies: this compound has been evaluated in various xenograft models, including a Ba/F3-ETV6-CSF1R model, where it demonstrated significant anti-tumor effects at doses of 50 mg/kg and 100 mg/kg.[9] It has also shown synergy with anti-PD1 therapy in a syngeneic breast cancer model.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the workflows of the experimental methods used in its pharmacodynamic characterization.

Caption: Mechanism of action of this compound in solid tumors.

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Narazaciclib: A Technical Guide to its Chemical Structure, Synthesis, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narazaciclib (also known as ON123300) is a potent, orally bioavailable, multi-kinase inhibitor with significant anti-neoplastic activity. It primarily targets cyclin-dependent kinases 4 and 6 (CDK4/6) and AMP-activated protein kinase family member 5 (ARK5), also known as NUAK1. This technical guide provides a detailed overview of the chemical structure, a step-by-step synthesis route, and the core signaling pathways of this compound, tailored for professionals in drug development and cancer research.

Chemical Structure and Properties

This compound is a pyrido[2,3-d]pyrimidine derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-cyclopentyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | [1] |

| Molecular Formula | C₂₄H₂₇N₇O | [1] |

| Molecular Weight | 429.5 g/mol | [1] |

| CAS Number | 1357470-29-1 | [1] |

| Appearance | Solid | |

| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)C(=C4)C#N)C5CCCC5 | [1] |

| InChI Key | VADOZMZXXRBXNY-UHFFFAOYSA-N | [1] |

Synthesis Route

The synthesis of this compound (designated as compound 7x in the primary literature) involves a multi-step process culminating in the formation of the pyrido[2,3-d]pyrimidine core with the desired substitutions.[2]

Experimental Protocol

Step 1: Synthesis of 2-Chloro-8-cyclopentyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (Intermediate A)

-

To a solution of 2,4-dichloro-5-cyanopyrimidine in an appropriate solvent, add cyclopentylamine.

-

The reaction mixture is stirred at room temperature to yield 2-chloro-4-(cyclopentylamino)-5-cyanopyrimidine.

-

This intermediate is then cyclized in the presence of a suitable base and a C2-synthon to form the bicyclic pyridopyrimidine core. A common method involves reaction with ethyl (ethoxymethylene)cyanoacetate in the presence of a non-nucleophilic base like DBU in a high-boiling solvent such as diphenyl ether, followed by thermal cyclization.

Step 2: Synthesis of this compound

-

A mixture of 2-Chloro-8-cyclopentyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (Intermediate A) and 4-(4-methylpiperazin-1-yl)aniline is heated in a suitable solvent, such as 2-pentanol or N,N-dimethylformamide (DMF).

-

A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is added to facilitate the nucleophilic aromatic substitution.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for completion.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Note: The detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, can be found in the primary literature.[2][3]

Biological Activity and Signaling Pathways

This compound is a multi-kinase inhibitor with high potency against several key targets implicated in cancer cell proliferation and survival. The table below summarizes its inhibitory activity against a panel of kinases.[4][5]

| Target Kinase | IC₅₀ (nM) | Reference |

| CDK4 | 3.9 | [5] |

| CDK6 | 9.82 | [5] |

| ARK5 (NUAK1) | 5 | [5] |

| CSF1R | 0.29 | [4] |

| PDGFRβ | 26 | [5] |

| FGFR1 | 26 | [5] |

| RET | 9.2 | [5] |

| FYN | 11 | [5] |

CDK4/6 Signaling Pathway Inhibition

The cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound inhibits CDK4 and CDK6, preventing the phosphorylation of Rb. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby inhibiting the expression of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 cell cycle arrest.[1]

ARK5 (NUAK1) Signaling Pathway Inhibition

ARK5 (NUAK1) is a member of the AMP-activated protein kinase family and is involved in cancer cell survival, metabolism, and metastasis. Overexpression of ARK5 is associated with poor prognosis in several cancers. By inhibiting ARK5, this compound can interfere with these pro-survival signaling pathways, contributing to its anti-tumor effects.[6]

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined chemical structure and a feasible synthetic route. Its potent inhibition of the CDK4/6 and ARK5 signaling pathways provides a strong rationale for its development as an anti-cancer therapeutic. This guide offers a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation and application of this compound.

References

- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

Investigating Narazaciclib's Therapeutic Targets in Endometrial Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract